molecular formula C23H25N3O6 B10979457 N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10979457
M. Wt: 439.5 g/mol
InChI Key: XKEJPCJLZAMDMI-UHFFFAOYSA-N
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Description

N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound featuring a benzodioxin ring, a methoxyphenyl group, and a pyrrolidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions.

    Attachment of the Carbonyl Group: The benzodioxin ring is then reacted with a suitable acyl chloride to introduce the carbonyl group.

    Amidation Reaction: The resulting intermediate is subjected to an amidation reaction with 2-aminoethylamine to form the amide linkage.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately through a cyclization reaction involving a suitable dicarbonyl compound and an amine.

    Final Coupling: The methoxyphenyl group is introduced through a coupling reaction, typically using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzodioxin ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzodioxin derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could interact with proteins or nucleic acids, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the benzodioxin and pyrrolidine rings suggests it might have activity against certain biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxin ring could facilitate binding to hydrophobic pockets, while the amide and pyrrolidine groups could form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-{2-[(2,3-dihydro-1,4-benzodioxin-4-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

The unique combination of the benzodioxin ring, methoxyphenyl group, and pyrrolidine carboxamide moiety in N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide sets it apart from similar compounds. This specific arrangement of functional groups may confer unique biological activity or chemical reactivity, making it a valuable compound for further study.

Properties

Molecular Formula

C23H25N3O6

Molecular Weight

439.5 g/mol

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H25N3O6/c1-30-17-6-4-5-16(12-17)26-13-15(11-21(26)27)22(28)24-9-10-25-23(29)20-14-31-18-7-2-3-8-19(18)32-20/h2-8,12,15,20H,9-11,13-14H2,1H3,(H,24,28)(H,25,29)

InChI Key

XKEJPCJLZAMDMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCNC(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

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